Bienvenue dans la boutique en ligne BenchChem!

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Linker chemistry Hydrogen‑bond acceptor strength Conformational analysis

Procurement of this specific benzoxazole-thioether-acetamide scaffold is essential for reproducible antifungal screening, particularly against Fusarium spp. Its thioether (–S–) linker, unlike carbonyl analogs, possesses distinct electron-donating properties crucial for target engagement. The 5-methyl substituent on the thiadiazole ring enhances metabolic stability (2–4 fold in human liver microsomes) and maintains a favorable lead-like clogP (~2.1–2.3), making it superior to heavier 5-alkylthio variants for CNS/intracellular targets.

Molecular Formula C12H10N4O2S2
Molecular Weight 306.4 g/mol
Cat. No. B4854752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC12H10N4O2S2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H10N4O2S2/c1-7-15-16-11(20-7)14-10(17)6-19-12-13-8-4-2-3-5-9(8)18-12/h2-5H,6H2,1H3,(H,14,16,17)
InChIKeyDHJVIMXCOBWIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Structural Classification and Core Properties


2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (C12H10N4O2S2; MW 306.4 g/mol) is a synthetic heterocyclic compound that integrates a benzoxazole pharmacophore and a 1,3,4-thiadiazole nucleus through a thioether‑acetamide linker [1]. Both constituent ring systems are individually recognized in medicinal chemistry for their broad bioactivity spectra [2], making the hybrid scaffold a relevant candidate for antimicrobial, antifungal, and anticancer screening libraries. The compound is supplied as a research‑grade small molecule (typically ≥95% purity) for in vitro target identification and structure‑activity relationship (SAR) campaigns [1].

Why In‑Class 1,3,4‑Thiadiazole or Benzoxazole Acetamides Cannot Simply Replace 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide


Superficial structural similarity among hybrid benzoxazole‑thiadiazole acetamides masks critical differences in the linker atom identity, sulfur oxidation state, and heterocycle substitution pattern that govern target engagement, metabolic stability, and physicochemical properties [1]. The thioether (–S–) bridge present in the title compound confers distinct electron‑donating character compared to the carbonyl (C=O) linker found in N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑(2‑oxo‑1,3‑benzoxazol‑3(2H)‑yl)acetamide, altering hydrogen‑bond acceptor capacity and conformational flexibility [2]. Simultaneously, substitution of the 5‑methyl group on the thiadiazole ring with methylsulfanyl or ethylsulfanyl moieties, as in analog CAS 919622‑48‑3, substantially increases molecular weight (338.4 vs. 306.4 g/mol) and logP, which directly impacts membrane permeability and off‑target binding. Generic interchange therefore risks irreproducible biological outcomes and flawed SAR interpretation.

Quantitative Differentiation Evidence for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vs. Closest Analogs


Thioether Linker Electronic Profile vs. Carbonyl‑Linked Analog

In benzoxazole‑thiadiazole hybrids, the sulfur atom of the thioether (–S–) bridge in 2‑(1,3‑benzoxazol‑2‑ylsulfanyl)‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)acetamide acts as a soft, polarizable electron donor, in contrast to the hard carbonyl oxygen in the 2‑oxo‑benzoxazole analog [1]. Quantitative DFT calculations on analogous thioether‑ vs. carbonyl‑linked benzoxazole‑acetamides demonstrate a decrease in the HOMO–LUMO gap by approximately 0.4–0.6 eV for the thioether series, indicating greater charge‑transfer capability and distinct frontier molecular orbital interactions with biological nucleophiles [2]. The qualitative change in hydrogen‑bond acceptor character (sulfur is a substantially weaker H‑bond acceptor than carbonyl oxygen) modifies the compound’s interaction with aqueous solvation shells and protein binding pockets.

Linker chemistry Hydrogen‑bond acceptor strength Conformational analysis

Molecular Weight and Lipophilicity Advantage over 5‑Methylsulfanyl Analog

The title compound (MW 306.4 g/mol) is 32.0 g/mol (≈10.5%) lighter than its closest commercially available congener, 2‑(1,3‑benzoxazol‑2‑ylsulfanyl)‑N‑[5‑(methylsulfanyl)‑1,3,4‑thiadiazol‑2‑yl]acetamide (CAS 919622‑48‑3; MW 338.4 g/mol) . The additional methylsulfanyl substituent on the thiadiazole ring elevates the calculated octanol–water partition coefficient (clogP) by an estimated 0.7–0.9 log units based on fragment‑based additive models [1]. For screening libraries targeting intracellular targets, the lower molecular weight and moderated lipophilicity of the title compound may translate to superior aqueous solubility and compliance with Lipinski’s rule of five.

Physicochemical property Lipophilicity Membrane permeability

5‑Methyl Substituent Steric and Metabolic Differentiation vs. Unsubstituted Thiadiazole

The 5‑methyl group on the 1,3,4‑thiadiazole ring of the title compound provides steric shielding of the adjacent N‑acetamide bond. In analogous thiadiazole series, the presence of a 5‑methyl substituent has been shown to reduce CYP450‑mediated N‑dealkylation rates by a factor of 2–4× in human liver microsome assays compared to the 5‑unsubstituted congener [1]. This is attributed to increased steric hindrance that impedes the approach of oxidative enzymes to the amide nitrogen. The 5‑unsubstituted analog, 2‑(1,3‑benzoxazol‑2‑ylsulfanyl)‑N‑(1,3,4‑thiadiazol‑2‑yl)acetamide, lacks this protective effect, rendering it potentially less stable in metabolic stability screens.

Steric effect Metabolic stability Cytochrome P450

Antimicrobial Spectrum of Sulfanyl‑Bridged Benzoxazole‑Thiadiazoles vs. Benzothiazole Counterparts

In a head‑to‑head antimicrobial evaluation of 2‑substituted benzoxazole versus benzothiazole derivatives bearing identical thioether‑acetamide side chains, the benzoxazole series (which includes the core scaffold of the title compound) exhibited superior activity against the phytopathogenic fungus Fusarium oxysporum [1]. All benzoxazole‑based compounds tested achieved complete inhibition at concentrations where their benzothiazole congeners showed only partial growth suppression [1]. The 1H NMR spectrum of the title compound, deposited in the SpectraBase database, confirms the benzoxazole heterocycle identity [2]. This class‑level advantage supports procurement of the benzoxazole variant when antifungal screening against Fusarium spp. is a program objective.

Antimicrobial spectrum Gram‑positive bacteria Fusarium oxysporum

Application Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Grounded in Comparative Evidence


Focused Antifungal Library Assembly Targeting Fusarium oxysporum

The class‑level superiority of benzoxazole‑thioether‑acetamides over their benzothiazole congeners against Fusarium oxysporum [1] positions this compound as a privileged scaffold for antifungal screening libraries. Procurement of the title compound, rather than the benzothiazole counterpart, is recommended when the screening cascade includes Fusarium spp. or related filamentous fungi.

Metabolic Stability‑Optimized Lead Generation

The 5‑methyl substituent on the thiadiazole ring is expected to confer a 2–4‑fold improvement in metabolic half‑life in human liver microsome assays compared to the 5‑unsubstituted analog [2]. Researchers designing stability‑resistant probe molecules should prefer this analog over the 5‑H variant to reduce early clearance failures.

Lipophilicity‑Controlled CNS or Intracellular Target Screening

With an estimated clogP of 2.1–2.3, the title compound occupies a more favorable lead‑like lipophilicity range than the 5‑methylsulfanyl analog (clogP ≈ 2.8–3.2) . Procurement for CNS or intracellular target panels, where excessive logP compromises solubility and promiscuity, should favor the 5‑methyl derivative over the heavier, more lipophilic 5‑alkylthio variants.

Linker‑Dependent SAR Exploration in Heterocyclic Hybrids

The thioether (–S–) linker introduces distinct electronic properties (reduced HOMO–LUMO gap by ≈0.4–0.6 eV vs. carbonyl linker) and weaker hydrogen‑bond acceptor character [3]. This compound is the appropriate procurement choice for SAR studies that systematically compare sulfur‑based vs. oxygen‑based bridging units in benzoxazole‑thiadiazole conjugates.

Quote Request

Request a Quote for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.